N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide, also known as 4-methoxy-3-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, are currently unknown . This compound belongs to the class of quinoline derivatives, which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels
Mode of Action
. The specific mode of action of this compound may depend on its chemical structure and the nature of its target.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Quinoline derivatives can affect a wide range of biochemical pathways depending on their targets. For example, some quinoline derivatives are known to inhibit enzymes involved in DNA synthesis, thereby affecting the DNA replication pathway. Others may modulate the activity of ion channels, thereby affecting neuronal signaling pathways.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s targets and mode of action. For example, if the compound inhibits an enzyme involved in DNA synthesis, it could result in cell cycle arrest and apoptosis. If it modulates the activity of an ion channel, it could alter neuronal excitability and neurotransmission.
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For example, the activity of the compound could be affected by the pH of the environment, as pH can influence the ionization state of the compound and its targets. Temperature can affect the kinetic energy of the molecules and thus the rate of the reactions. The presence of other molecules can lead to competitive or noncompetitive interactions.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-15(2)11-12-24-20-8-6-18(14-17(20)5-10-22(24)25)23-29(26,27)19-7-9-21(28-4)16(3)13-19/h6-9,13-15,23H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPJTORWFZILGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.